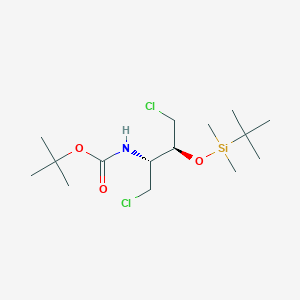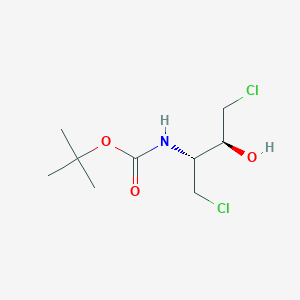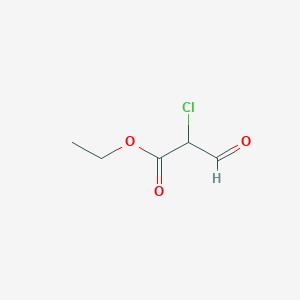
2-Cloro-3-oxopropanoato de etilo
Descripción general
Descripción
Ethyl 2-chloro-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-oxopropanoate has a wide range of applications in scientific research:
Métodos De Preparación
Ethyl 2-chloro-3-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to produce ethyl 2-chloro-3-oxopropanoate . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethyl 2-chloro-3-oxopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be readily substituted by various nucleophiles such as amines, thiols, and selenols. This reaction is often carried out under mild conditions with the use of a base like triethylamine.
Knoevenagel Condensation: This compound reacts with aromatic aldehydes under Knoevenagel condensation conditions to produce ethyl 2-chloroacetyl-3-arylpropenoates. The reaction is typically catalyzed by morpholine/acetic acid in ionic liquids.
Cascade Michael/Alkylation Reaction: Ethyl 2-chloro-3-oxopropanoate reacts with 2-arylidene-1,3-indandiones through a cascade Michael/alkylation reaction to afford activated spirocyclopentanes.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-3-oxopropanoate and its derivatives can vary depending on the specific compound and its intended application. For instance, in herbicide development, the compound may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved can differ based on the structure of the derivative and its mode of action.
Comparación Con Compuestos Similares
Ethyl 2-chloro-3-oxopropanoate can be compared with similar compounds such as ethyl 3-chloro-2-oxopropanoate and ethyl 3-chloro-3-oxopropanoate . These compounds share similar structural features but differ in the position of the chlorine and oxo groups. The unique reactivity of ethyl 2-chloro-3-oxopropanoate, particularly in nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
ethyl 2-chloro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKSCKBUSAOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954766 | |
| Record name | Ethyl 2-chloro-3-oxopropanoatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33142-21-1 | |
| Record name | Ethyl 2-chloro-3-oxopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33142-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (chloroformyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-chloro-3-oxopropanoatato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)


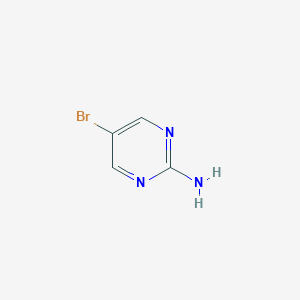
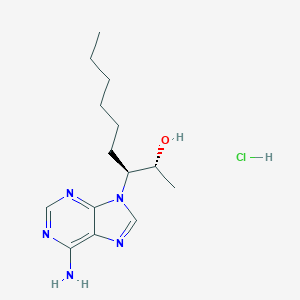
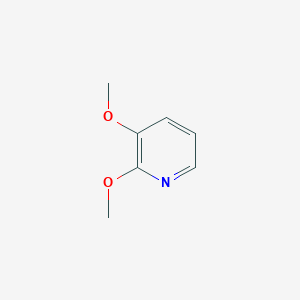
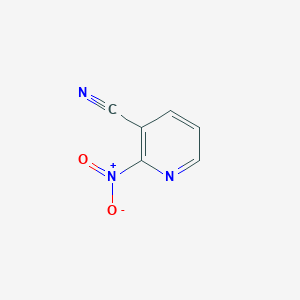



![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
